molecular formula C12H11NO3 B083345 Ethyl 3-phenylisoxazole-5-carboxylate CAS No. 13599-24-1

Ethyl 3-phenylisoxazole-5-carboxylate

Cat. No. B083345
CAS RN: 13599-24-1
M. Wt: 217.22 g/mol
InChI Key: XYKADOXYAZEDNB-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A mixture of ethyl propriolate (0.657 mL; 6.43 mmol), (E)-N-hydroxybenzimidoyl chloride (0.500 g; 3.21 mmol) and sodium bicarbonate (0.818 g; 9.64 mmol) in a mixture of ethyl acetate (16 mL) and water (1 mL) was stirred at room temperature. overnight. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 5 to 80% dichloromethane in heptane) to furnish 0.295 g (42%) of ethyl 3-phenylisoxazole-5-carboxylate.
Quantity
0.657 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.818 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(C2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.[OH:20]/[N:21]=[C:22](/Cl)\[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)(O)[O-].[Na+].[C:35]([O:38][CH2:39][CH3:40])(=[O:37])[CH3:36]>O>[C:23]1([C:22]2[CH:1]=[C:36]([C:35]([O:38][CH2:39][CH3:40])=[O:37])[O:20][N:21]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.657 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3
Name
Quantity
0.5 g
Type
reactant
Smiles
O/N=C(\C1=CC=CC=C1)/Cl
Name
Quantity
0.818 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 5 to 80% dichloromethane in heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.295 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.